molecular formula C13H12BrN3O3S B3575663 N-[2-[(4-bromophenyl)methylsulfanyl]-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide

N-[2-[(4-bromophenyl)methylsulfanyl]-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide

Cat. No.: B3575663
M. Wt: 370.22 g/mol
InChI Key: OSEXKNPGRRNIDU-UHFFFAOYSA-N
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Description

N-[2-[(4-bromophenyl)methylsulfanyl]-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide is an organic compound with a complex structure that includes a bromophenyl group, a methylsulfanyl group, a hydroxy group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4-bromophenyl)methylsulfanyl]-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide can be achieved through a multi-step process:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with sodium thiomethoxide to form 4-bromobenzyl methyl sulfide.

    Pyrimidine Ring Formation: The intermediate is then reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form the pyrimidine ring.

    Hydroxylation and Acetylation: The resulting compound is hydroxylated using hydrogen peroxide in the presence of a catalyst, followed by acetylation with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(4-bromophenyl)methylsulfanyl]-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[(4-bromophenyl)methylsulfanyl]-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(4-bromophenyl)methylsulfanyl]-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(4-bromophenyl)methylsulfanyl]-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[(4-bromophenyl)methylsulfanyl]-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S/c1-7(18)15-10-11(19)16-13(17-12(10)20)21-6-8-2-4-9(14)5-3-8/h2-5H,6H2,1H3,(H,15,18)(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEXKNPGRRNIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(NC1=O)SCC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[(4-bromophenyl)methylsulfanyl]-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide
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N-[2-[(4-bromophenyl)methylsulfanyl]-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide
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N-[2-[(4-bromophenyl)methylsulfanyl]-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide
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N-[2-[(4-bromophenyl)methylsulfanyl]-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide
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N-[2-[(4-bromophenyl)methylsulfanyl]-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide
Reactant of Route 6
N-[2-[(4-bromophenyl)methylsulfanyl]-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.